

# Solubility of "Methyl 4-methyl-3-nitrobenzoate" in common organic solvents

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## Compound of Interest

Compound Name: **Methyl 4-methyl-3-nitrobenzoate**

Cat. No.: **B1293696**

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## Technical Guide: Solubility Profile of Methyl 4-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **Methyl 4-methyl-3-nitrobenzoate** in common organic solvents. Due to a lack of extensive publicly available quantitative data for this specific compound, this document focuses on reported qualitative solubility and provides a comprehensive, generalized experimental protocol for determining solubility, which can be applied to this and other similar organic compounds.

## Introduction

**Methyl 4-methyl-3-nitrobenzoate** is an organic compound with the molecular formula C<sub>9</sub>H<sub>9</sub>NO<sub>4</sub>.<sup>[1]</sup> It serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry.<sup>[2]</sup> Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. A compound's solubility profile dictates the choice of solvents for reaction media, crystallization, extraction, and chromatographic purification.

Chemical Structure:

- IUPAC Name: **methyl 4-methyl-3-nitrobenzoate**<sup>[1]</sup>

- Molecular Weight: 195.17 g/mol [1]
- CAS Number: 7356-11-8[1]

## Solubility Data

Quantitative solubility data for **Methyl 4-methyl-3-nitrobenzoate** in a range of common organic solvents is not widely available in published literature. However, qualitative data and information on structurally similar compounds allow for a general solubility profile to be inferred.

## Qualitative Solubility

The following table summarizes the known qualitative solubility of **Methyl 4-methyl-3-nitrobenzoate**.

Solvent	Formula	Type	Reported Solubility	Citation
Methanol	CH <sub>3</sub> OH	Polar Protic	Soluble	[2]

Based on its chemical structure, which includes a polar nitro group and an ester functional group, as well as a nonpolar toluene backbone, it is anticipated that **Methyl 4-methyl-3-nitrobenzoate** will exhibit good solubility in polar aprotic and moderately polar organic solvents. Its solubility in nonpolar solvents is expected to be lower. For comparison, related compounds like Methyl 3-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate are reported to be slightly soluble or soluble in ethanol and ether, and insoluble in water.[3][4]

## Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like **Methyl 4-methyl-3-nitrobenzoate**. This method, often referred to as the shake-flask method, is a reliable technique for obtaining quantitative solubility data.

## Materials and Equipment

- **Methyl 4-methyl-3-nitrobenzoate** (solid)

- Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water)
- Analytical balance ( $\pm 0.1$  mg)
- Vials with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
- Syringe filters (e.g., 0.45  $\mu$ m PTFE)

## Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **Methyl 4-methyl-3-nitrobenzoate** to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
  - Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.
- Sample Collection and Dilution:
  - Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.
  - Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
  - Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a pre-validated HPLC method (or another appropriate analytical technique).
  - Determine the concentration of **Methyl 4-methyl-3-nitrobenzoate** in the diluted samples by comparing the analytical response to a calibration curve prepared from standards of known concentrations.
- Calculation of Solubility:
  - Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Methyl 4-methyl-3-nitrobenzoate**.



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Caption: Experimental workflow for solubility determination.

## Conclusion

While specific quantitative solubility data for **Methyl 4-methyl-3-nitrobenzoate** is limited, its chemical structure suggests solubility in polar organic solvents like methanol. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound in a variety of solvents. Such empirical data is indispensable for the optimization of synthetic and formulation processes.

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## References

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